molecular formula C34H38N4O B10874211 3,3-dimethyl-11-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3-dimethyl-11-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10874211
M. Wt: 518.7 g/mol
InChI Key: KZOLNJOWKRZNED-UHFFFAOYSA-N
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Description

3,3-dimethyl-11-[1-phenyl-3-(tricyclo[3311~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound characterized by its unique structural features This compound contains multiple fused ring systems, including a tricyclo[3311~3,7~]decane moiety, a pyrazole ring, and a dibenzo[b,e][1,4]diazepin-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-11-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Tricyclo[3.3.1.1~3,7~]decane Moiety: This can be achieved through a Diels-Alder reaction followed by hydrogenation.

    Synthesis of the Pyrazole Ring: This often involves the condensation of a hydrazine derivative with a 1,3-diketone.

    Construction of the Dibenzo[b,e][1,4]diazepin-1-one Core: This may involve cyclization reactions starting from appropriate benzene derivatives.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the tricyclo[3.3.1.1~3,7~]decane moiety.

    Reduction: Reduction reactions can target the carbonyl group in the dibenzo[b,e][1,4]diazepin-1-one core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity.

Medicine

The compound’s potential pharmacological properties, such as anti-inflammatory or anticancer activities, are of significant interest. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or nanomaterials, due to its rigid and stable structure.

Mechanism of Action

The mechanism by which 3,3-dimethyl-11-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyladamantane: Shares the adamantane structure but lacks the pyrazole and dibenzo[b,e][1,4]diazepin-1-one moieties.

    Pyrazole Derivatives: Compounds like 1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazole share the pyrazole ring but differ in other structural aspects.

    Dibenzo[b,e][1,4]diazepin-1-one Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of 3,3-dimethyl-11-[1-phenyl-3-(tricyclo[331

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C34H38N4O

Molecular Weight

518.7 g/mol

IUPAC Name

6-[3-(1-adamantyl)-1-phenylpyrazol-4-yl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C34H38N4O/c1-33(2)18-28-30(29(39)19-33)31(36-27-11-7-6-10-26(27)35-28)25-20-38(24-8-4-3-5-9-24)37-32(25)34-15-21-12-22(16-34)14-23(13-21)17-34/h3-11,20-23,31,35-36H,12-19H2,1-2H3

InChI Key

KZOLNJOWKRZNED-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CN(N=C4C56CC7CC(C5)CC(C7)C6)C8=CC=CC=C8)C(=O)C1)C

Origin of Product

United States

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